molecular formula C18H18F3N3O B1273218 (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone CAS No. 885949-76-8

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

Cat. No.: B1273218
CAS No.: 885949-76-8
M. Wt: 349.3 g/mol
InChI Key: CEDMZPJUWJVNSS-UHFFFAOYSA-N
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Description

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an aminophenyl group, a trifluoromethyl-substituted phenyl group, and a piperazine ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenyl with 4-(trifluoromethyl)phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl or piperazine derivatives.

Scientific Research Applications

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 1,3,5-Tris(4-aminophenyl)benzene
  • Tris(4-aminophenyl)amine

Uniqueness

Compared to similar compounds, (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone stands out due to its combination of an aminophenyl group, a trifluoromethyl-substituted phenyl group, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

(4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDMZPJUWJVNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157770
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-76-8
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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